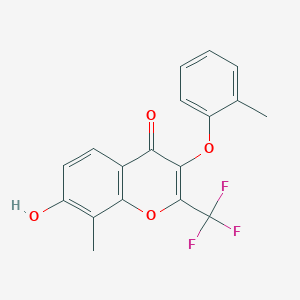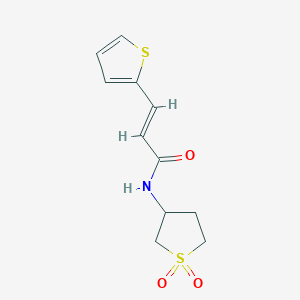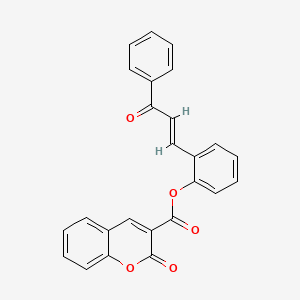
7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one, also known as HMC-1, is a synthetic compound that belongs to the family of flavones. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood. However, it has been proposed that 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one exerts its anti-inflammatory activity by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. The anticancer activity of 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is thought to be mediated by the induction of apoptosis through the activation of caspases and the inhibition of cell proliferation through the regulation of cell cycle-related proteins.
Biochemical and Physiological Effects:
7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has been found to have a number of biochemical and physiological effects. In vitro studies have shown that 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α, reduce oxidative stress, and induce apoptosis in cancer cells. In vivo studies have demonstrated that 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments is that it exhibits a wide range of biological activities, making it a useful tool for studying various disease processes. Additionally, 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is relatively easy to synthesize and is commercially available. However, one of the limitations of using 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
For research on 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one include the development of 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one derivatives, investigation of its therapeutic potential, and elucidation of its mechanism of action.
Méthodes De Synthèse
7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can be synthesized using a multi-step process. The first step involves the synthesis of 2-methylphenol, which is then reacted with 3-(trifluoromethyl)benzaldehyde to form 3-(2-methylphenoxy)-3-(trifluoromethyl)benzaldehyde. This intermediate is then reacted with 2-acetyl-7-hydroxy-8-methylchromene to yield 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one.
Applications De Recherche Scientifique
7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has been found to possess anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propriétés
IUPAC Name |
7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O4/c1-9-5-3-4-6-13(9)24-16-14(23)11-7-8-12(22)10(2)15(11)25-17(16)18(19,20)21/h3-8,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLUDJOSHLDZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3C)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorophenyl)-4-[(2,4,6-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909831.png)
![5-(4-chlorophenyl)-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5909837.png)


![3-[(2,6-dimethyl-4-morpholinyl)methyl]-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B5909861.png)
![5-(4-chlorophenyl)-4-[(3-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909865.png)

![2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate](/img/structure/B5909868.png)
![3-[(2,6-dimethyl-4-morpholinyl)methyl]-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5909887.png)
![4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B5909892.png)
![5-(4-tert-butylphenyl)-4-[(4-ethoxy-3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909902.png)
![5-(4-chlorophenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909907.png)
![2-furaldehyde [3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5909913.png)
![2,4-dimethoxybenzaldehyde [5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5909914.png)